2-Benzyl-2,9-diazaspiro[5.5]undecane
Description
Structure
3D Structure of Parent
Properties
CAS No. |
867006-13-1 |
|---|---|
Molecular Formula |
C16H26Cl2N2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-benzyl-2,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-12-4-7-16(14-18)8-10-17-11-9-16;;/h1-3,5-6,17H,4,7-14H2;2*1H |
InChI Key |
IDJZJNREVYBLCJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCNCC2)CN(C1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2(CCNCC2)CN(C1)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Elucidation of Molecular Structure and Conformation
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including 2-Benzyl-2,9-diazaspiro[5.5]undecane. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, and the various methylene and methine protons of the diazaspiro[5.5]undecane core are expected. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal the neighboring proton-proton interactions, thus establishing the connectivity of the molecule.
The ¹³C-NMR spectrum provides complementary information by showing a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the carbon's hybridization and its electronic environment. For this compound, distinct signals would be observed for the carbons of the phenyl ring, the benzylic methylene carbon, and the carbons of the two piperidine (B6355638) rings of the spirocyclic system.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (benzyl) | 7.2 - 7.4 | 125 - 130 |
| Benzylic CH₂ | 3.5 - 3.7 | 60 - 65 |
| Piperidine CH₂ (adjacent to N) | 2.5 - 3.0 | 45 - 55 |
| Piperidine CH₂ | 1.4 - 1.8 | 25 - 35 |
| Spirocyclic C | Not Applicable | 50 - 60 |
Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating the compound from any impurities before mass analysis. libretexts.org
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence.
Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Other fragments would arise from the breakdown of the diazaspiro[5.5]undecane ring system.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq
The IR spectrum of this compound would exhibit characteristic absorption bands. The presence of the aromatic benzyl group would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the piperidine rings would be observed in the 2950-2850 cm⁻¹ range. The C-N stretching vibrations of the amine groups would be expected in the 1250-1020 cm⁻¹ region. The absence of a strong, broad absorption in the 3300-3500 cm⁻¹ range would indicate that the secondary amine is not protonated.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2950 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N | Stretch | 1250 - 1020 |
X-ray Crystallography for Precise Structural and Stereochemical Determination
For this compound, X-ray crystallographic analysis would be expected to reveal that the two piperidine rings of the spirocyclic system adopt a stable chair conformation. This conformation minimizes steric strain and is the preferred arrangement for six-membered rings. The analysis would also precisely define the orientation of the benzyl group relative to the spirocyclic core.
The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. In the solid state of this compound, several types of non-covalent interactions are anticipated to play a significant role.
Conformational Analysis of Spiro[5.5]undecane Systems
The conformational behavior of the spiro[5.5]undecane framework is fundamentally derived from the conformations of its constituent cyclohexane (B81311) and piperidine rings. In isolation, a cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. Similarly, a piperidine ring also prefers a chair conformation. In a spiro[5.S]undecane system, both six-membered rings strive to maintain this energetically favorable chair geometry.
Studies on related spiro systems, such as 1,7-dioxaspiro[5.5]undecane, have demonstrated that the presence of heteroatoms can further lock the molecule into a single, rigid conformation at room temperature. cdnsciencepub.come-tarjome.com This rigidity is a consequence of stereoelectronic effects, such as the anomeric effect, which stabilizes specific orientations of the rings. While this compound lacks the anomeric effect associated with acetals, the steric demands of the benzyl group and the inherent constraints of the spirocyclic system contribute to a conformationally well-defined structure.
The spirocyclic nature of these molecules also gives rise to chirality. rsc.orgresearchgate.net Even in the absence of stereocenters on the rings, the spiro[5.5]undecane skeleton itself can be chiral due to the helical arrangement of the rings. researchgate.net
| Feature | Description | Implication for this compound |
|---|---|---|
| Ring Conformation | Each six-membered ring (piperidine) preferentially adopts a chair conformation. | Minimization of steric and torsional strain, leading to a stable overall structure. |
| Spiro Center | A single quaternary carbon atom connecting the two rings. | Restricts independent ring flipping and rotation, increasing molecular rigidity. |
| Substituent Effects | The bulky benzyl group on one of the nitrogen atoms will have a preferred orientation (likely equatorial) to minimize steric hindrance. | Further restricts conformational freedom and influences the overall shape of the molecule. |
In a 2,8-diazaspiro[5.5]undecane system, the nitrogen atoms are located at equivalent positions in each ring relative to the spiro center (one carbon atom away). This symmetrical arrangement could result in a more balanced distribution of electron density and steric bulk, assuming identical substituents on the nitrogens.
In contrast, the 2,9-diazaspiro[5.5]undecane structure is asymmetric. The nitrogen in the first ring is at the 2-position, while in the second ring, it is at the 9-position (three carbon atoms away from the spiro center). This asymmetry would lead to a different distribution of charge and steric interactions within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of such molecules in solution. auremn.org.brcopernicus.orgnih.gov By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via NOESY experiments), the preferred chair conformations and the orientation of substituents can be determined. X-ray crystallography provides definitive information on the solid-state conformation of these molecules.
| Isomer | Nitrogen Positions | Key Conformational Considerations |
|---|---|---|
| 2,8-Diazaspiro[5.5]undecane | Symmetrical (positions 2 and 8) | - Symmetrical charge distribution. - Potentially higher degree of overall symmetry in the unsubstituted form. |
| 2,9-Diazaspiro[5.5]undecane | Asymmetrical (positions 2 and 9) | - Asymmetrical charge distribution. - Different steric environments around each nitrogen atom. - Potential for more complex intramolecular interactions. |
Chemical Reactivity and Transformation Studies
Fundamental Chemical Transformations of Diazaspiro[5.5]undecane Derivatives
The diazaspiro[5.5]undecane core can undergo several fundamental chemical reactions, primarily involving the nitrogen atoms and their substituents. These transformations are crucial for modifying the compound's properties and for building more complex molecular architectures.
The oxidation of 2-Benzyl-2,9-diazaspiro[5.5]undecane derivatives can proceed at several positions. The N-benzyl group is susceptible to oxidation, which can lead to different products depending on the oxidant and reaction conditions. For instance, oxidation of benzylamines with potassium permanganate (B83412) can yield benzaldehydes, benzoic acids, and benzamides. acs.orgacs.org In some cases, chromium(VI) reagents have been used to oxidize N-benzyl groups to N-benzoyl groups. researchgate.net Another potential outcome is oxidative debenzylation, where the entire benzyl (B1604629) group is removed. researchgate.netenergetic-materials.org.cn
The nitrogen atoms of the piperidine (B6355638) rings can also be oxidized. Tertiary amines, like the N-benzyl portion of the molecule, can be oxidized to N-oxides using reagents such as m-CPBA. acs.org The secondary amine at N9 could potentially undergo similar N-oxidation. nih.gov
| Reactant Moiety | Oxidizing Agent | Potential Product(s) | Reaction Type |
|---|---|---|---|
| N-Benzyl Group | Potassium Permanganate (KMnO₄) | N-Benzoyl Group, Benzaldehyde, Benzoic Acid | Oxidation / C-N Bond Cleavage |
| N-Benzyl Group | Cerium Ammonium (B1175870) Nitrate (CAN) | Debenzylated Amine | Oxidative Debenzylation |
| Tertiary Amine (N2) | m-CPBA / Hydrogen Peroxide | N-Oxide | N-Oxidation |
| Secondary Amine (N9) | Hydrogen Peroxide | N-Hydroxypiperidine | N-Oxidation |
Reduction reactions are primarily focused on the removal of protecting groups or the transformation of appended functional groups. The most significant reduction for this compound is the reductive cleavage of the N-benzyl group. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce amides and esters to amines and alcohols, respectively, its use for N-debenzylation is less common than catalytic hydrogenation. masterorganicchemistry.comlibretexts.org
Catalytic transfer hydrogenation is a widely used method for N-debenzylation. mdma.ch This technique often employs a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor like ammonium formate (B1220265) in a solvent such as methanol. mdma.chsciencemadness.org This process is efficient for removing the N-benzyl group to yield the free secondary amine at the N2 position. mdma.chnih.gov This deprotection is often a key step in multistep syntheses, allowing for subsequent functionalization at that site. nih.govresearchgate.net
| Reactant Moiety | Reducing Agent/System | Product Moiety | Reaction Type |
|---|---|---|---|
| N-Benzyl Group | Pd/C, Ammonium Formate | Secondary Amine (N-H) | Reductive Debenzylation |
| N-Benzyl Group | H₂, Pd(OH)₂/C | Secondary Amine (N-H) | Hydrogenolysis |
| Amide (if present) | Lithium Aluminum Hydride (LiAlH₄) | Amine | Amide Reduction |
Direct nucleophilic substitution on the saturated carbon atoms of the spirocyclic core is generally unfavorable due to the lack of a suitable leaving group. However, the nitrogen atoms of the diazaspiro[5.5]undecane scaffold are nucleophilic and readily participate in substitution reactions.
The secondary amine at the N9 position can act as a nucleophile to attack various electrophiles. For example, it can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base, a process known as nucleophilic acyl substitution. soton.ac.uk Similarly, it can be alkylated using alkyl halides. The tertiary amine at N2 can also undergo N-alkylation with a reactive alkyl halide to form a quaternary ammonium salt. researchgate.net These reactions are fundamental for elaborating the structure and introducing diverse functional groups onto the diazaspiro skeleton. soton.ac.uk
Specific Reaction Mechanisms Employed in Functionalization
More complex transformations are used to construct the diazaspiro[5.5]undecane framework itself or to introduce significant structural modifications. These often involve multi-step cascade or domino reactions.
The construction of the diazaspiro[5.5]undecane skeleton is frequently achieved through a double Michael addition reaction. researchgate.netresearchgate.net This powerful carbon-carbon and carbon-nitrogen bond-forming strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comchemistrysteps.com
In a typical synthesis of a diazaspiro[5.5]undecane derivative, a "Michael donor" with two nucleophilic sites (or a precursor) reacts with two equivalents of a "Michael acceptor," or more elegantly, a single precursor containing two Michael acceptor units reacts with a dinucleophile. A common strategy involves the reaction of an active methylene (B1212753) compound, such as a barbituric acid derivative, with a diarylideneacetone (a divinyl ketone). researchgate.netresearchgate.net
The proposed mechanism proceeds in the following steps:
Enolate Formation: A base abstracts an acidic proton from the Michael donor (e.g., N,N-dimethylbarbituric acid) to form a resonance-stabilized enolate. researchgate.netyoutube.com
First Michael Addition: The enolate attacks the β-carbon of one of the α,β-unsaturated systems of the divinyl ketone in a conjugate addition. researchgate.net
Intramolecular Cyclization (Second Michael Addition): The intermediate formed then undergoes an intramolecular Michael addition, where a nitrogen atom attacks the second α,β-unsaturated system, leading to the formation of the second piperidine ring and completing the spirocyclic core. researchgate.net
This cascade reaction efficiently builds the complex diazaspiro[5.5]undecane framework in a single synthetic operation. researchgate.netub.edu
The 2,9-diazaspiro[5.5]undecane ring system is generally stable. Ring-opening reactions are not common and would typically require specific activation and harsh conditions. However, related spirocyclic systems can undergo ring-opening. For example, Lewis acid-catalyzed ring-opening of spiro-aziridine oxindoles has been reported, where the strained three-membered ring is opened by a nucleophile. nih.gov
For the more stable six-membered piperidine rings of the diazaspiro[5.5]undecane, a plausible pathway to ring-opening could involve the formation of a reactive intermediate. For instance, oxidation to an iminium ion, followed by nucleophilic attack, could potentially lead to ring cleavage under specific circumstances. nih.gov Another theoretical approach could involve fragmentation reactions initiated by protonation or derivatization of one of the nitrogen atoms, as has been observed in the mass spectrometry fragmentation of complex piperidines like fentanyl. researchgate.net However, such ring-opening reactions are not standard synthetic transformations for this scaffold and represent a more specialized area of its reactivity.
Polymerization Reactions Involving Spirocyclic Monomers
Spirocyclic compounds, including those with a diazaspiro[5.5]undecane core, are of considerable interest as monomers in polymerization reactions, particularly because of their potential to undergo double ring-opening polymerization. This process can lead to polymers with zero or even negative polymerization shrinkage, a highly desirable property in materials science, such as in dental composites. nih.govresearchgate.net While direct polymerization of this compound is not extensively documented, the reactivity of the diazaspiro core makes it a candidate for incorporation into polymer backbones.
Spiro orthocarbonates and oxaspiro monomers containing exocyclic double bonds have been successfully polymerized via free-radical processes. taylorfrancis.com These reactions proceed through a double ring-opening mechanism where two bonds are cleaved for each new bond formed, counteracting the volume contraction typically seen during polymerization. nih.govresearchgate.net A diazaspiro[5.5]undecane moiety could be functionalized with polymerizable groups, such as acrylates or vinyl groups, on the nitrogen atoms or the carbon backbone to create novel monomers. The rigid spirocyclic core would be expected to impart unique thermal and mechanical properties to the resulting polymer.
Table 1: Potential Polymerization Strategies for Diazaspiro[5.5]undecane-Based Monomers
| Polymerization Type | Monomer Functionalization | Potential Advantage | Representative Analog |
|---|---|---|---|
| Ring-Opening Polymerization | Functionalization to form a spiro orthoester or orthocarbonate | Reduced polymerization shrinkage | 2,3-Bis(methylene) spiro orthocarbonate nih.gov |
| Condensation Polymerization | As a diamine monomer with diacyl chlorides or diesters | Introduction of rigid spiro units into polyamide/polyester backbone | N/A |
| Free-Radical Polymerization | Attachment of acrylate/methacrylate groups to N-atoms | High reactivity and control over polymer properties | N/A |
Comparative Reactivity Studies with Analogous Structures
The reactivity of the this compound system is influenced by its structural and electronic properties. Comparing it to analogous structures, such as the unsubstituted parent diamine or derivatives containing different functional groups, provides insight into its chemical behavior.
Influence of Ester Groups on Electrophilicity
The introduction of an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group or another ester, onto one of the nitrogen atoms significantly alters the electronic character of the diazaspiro system. When an ester group is attached to a nitrogen (forming a carbamate), the lone pair of electrons on that nitrogen participates in resonance with the carbonyl group. This delocalization reduces the nucleophilicity of the acylated nitrogen.
Consequently, the non-acylated nitrogen atom becomes the primary site for electrophilic attack. Furthermore, the carbonyl carbon of the ester group itself becomes an electrophilic center. This electronic modification is a key strategy in synthetic chemistry for achieving regioselective reactions on the diazaspiro[5.5]undecane scaffold. soton.ac.uk For instance, in N-Boc-3,9-diazaspiro[5.5]undecane, the N9 nitrogen is significantly less nucleophilic than the N3 nitrogen, allowing for selective functionalization at the N3 position. soton.ac.uk
Table 2: Electronic Effect of Ester Group on Diazaspiro[5.5]undecane Moiety
| Position | Unsubstituted Analog | N-Ester Analog (e.g., N-Boc) |
|---|---|---|
| N9-Nitrogen | Nucleophilic | Significantly reduced nucleophilicity (due to resonance) |
| N2-Nitrogen | Nucleophilic | Remains nucleophilic (primary reactive site) |
| Ester Carbonyl Carbon | N/A | Electrophilic center |
Kinetic Studies to Quantify Reactivity Differences
While specific kinetic data for this compound are not extensively reported in the literature, the principles of reaction kinetics can be used to infer its reactivity. Kinetic studies of N-alkylation reactions on similar diamine systems would typically show second-order kinetics, with the rate dependent on the concentrations of both the diamine and the electrophile (e.g., an alkyl halide).
The rate of reaction at the N9 nitrogen in this compound would be expected to be lower than that of the parent 2,9-diazaspiro[5.5]undecane due to the steric hindrance imposed by the benzyl group. To quantify these differences, kinetic experiments could be designed to measure the rate constants for the alkylation of various diazaspiro[5.5]undecane analogs under identical conditions. Such studies would likely reveal a decrease in the rate constant (k) with increasing steric bulk of the substituent on the nitrogen atom.
Strategies for Further Derivatization and Functional Group Introduction
The this compound scaffold is a versatile platform for the synthesis of more complex molecules through derivatization at the unsubstituted N9 nitrogen or on the piperidine rings.
Introduction of Carboxylate Groups and Other Esters
Carboxylate groups are commonly introduced onto the nitrogen centers of the diazaspiro[5.5]undecane core to serve as protecting groups or to modulate the compound's physicochemical properties. The most common method involves the reaction of the diamine with an acyl chloride, anhydride, or a similar acylating agent in the presence of a base. soton.ac.uk
For example, the widely used tert-butoxycarbonyl (Boc) protecting group can be installed by reacting the parent diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This strategy is fundamental for achieving selective functionalization, as the protected nitrogen is rendered unreactive towards many electrophiles, allowing for subsequent reactions to occur exclusively at the other nitrogen atom. soton.ac.ukacs.org
Table 3: Examples of N-Acyl and N-Carboxylate Derivatives of the Diazaspiro[5.5]undecane Core
| Reagent | Introduced Group | Purpose | Reference |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | tert-Butoxycarbonyl (Boc) | Protection, directs reactivity | soton.ac.uk |
| Ethyl Chloroformate | Ethoxycarbonyl | Derivatization | uiowa.edu |
| Acyl Chlorides (R-COCl) | Acyl (R-CO) | Synthesis of amides | soton.ac.uk |
| Carboxylic Acids / HBTU | Acyl (R-CO) | Amide bond formation | soton.ac.uk |
Alkylation at Nitrogen Centers within the Spiro System
Alkylation of the nitrogen atoms is a primary method for elaborating the diazaspiro[5.5]undecane structure. The title compound, this compound, is itself a product of such a reaction. N-alkylation is typically achieved by treating the diamine with an alkyl halide (e.g., benzyl bromide) or other alkylating agents in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the acid byproduct. soton.ac.ukacs.org
When one nitrogen is protected (e.g., as a Boc-carbamate), alkylation can be directed specifically to the unprotected nitrogen. soton.ac.uk This regioselective approach is crucial for the controlled, stepwise synthesis of complex substituted diazaspiro[5.5]undecanes. acs.orguzh.ch A variety of alkyl and arylmethyl groups can be introduced using this methodology, providing access to a wide range of derivatives for various applications.
Acylation Reactions for Amide and Ester Linkage Formation
The secondary amine at the N9 position of the this compound core is readily susceptible to acylation, leading to the formation of stable amide bonds. This transformation is a cornerstone for the derivatization of this scaffold. While ester linkages are less commonly reported for this specific application, the principles of acylation remain central. The formation of amides at the N9 position can be achieved through several reliable and high-yielding methods, primarily involving the reaction of the parent amine with activated carboxylic acid derivatives. soton.ac.uk
Two principal strategies have proven effective for the N-acylation of similar diazaspiro[5.5]undecane cores:
Reaction with Acyl Halides and Anhydrides: This is a direct and efficient method where the diazaspiro compound is treated with an appropriate acyl chloride or anhydride. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), in the presence of a tertiary amine base like triethylamine (Et₃N) to neutralize the hydrogen halide byproduct. soton.ac.uk This method is suitable for a wide range of acylating agents, including simple aliphatic and complex aromatic variants.
Amide Coupling with Carboxylic Acids: For instances where the corresponding acyl chloride is unstable or not commercially available, standard peptide coupling conditions are employed. This involves activating the carboxylic acid in situ. A common and effective coupling agent is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), used in conjunction with a base such as triethylamine. soton.ac.uk This method is valued for its mild conditions and broad functional group tolerance.
The following table summarizes representative acylation reactions based on methodologies applied to analogous diazaspiro[5.5]undecane structures. soton.ac.uk
| Reactant 1 (Acylating Agent) | Reagents | Product (N9-Substituent) |
|---|---|---|
| Acetic Anhydride | Et₃N, CH₂Cl₂ | -C(O)CH₃ (Acetyl) |
| Benzoyl Chloride | Et₃N, CH₂Cl₂ | -C(O)Ph (Benzoyl) |
| 3-Methylbenzoic Acid | HBTU, Et₃N, CH₂Cl₂ | -C(O)-(3-Me-C₆H₄) (3-Methylbenzoyl) |
| 4-Methylbenzoic Acid | HBTU, Et₃N, CH₂Cl₂ | -C(O)-(4-Me-C₆H₄) (4-Methylbenzoyl) |
| 3-Hydroxybenzoic Acid | HBTU, Et₃N, CH₂Cl₂ | -C(O)-(3-OH-C₆H₄) (3-Hydroxybenzoyl) |
Incorporation of Aryl and Heteroaryl Moieties
The incorporation of aryl and heteroaryl groups is a key strategy for modulating the pharmacological and physicochemical properties of the diazaspiro[5.5]undecane scaffold. This is most commonly achieved via the formation of an amide bond, effectively linking an aromatic or heteroaromatic ring to the N9 position of the spirocycle. soton.ac.uk The synthetic methods described in the previous section are directly applicable for this purpose.
By selecting an appropriate aroyl chloride, heteroaroyl chloride, or the corresponding carboxylic acid, a diverse range of substituted and unsubstituted aromatic systems can be introduced. Studies on the closely related 3,9-diazaspiro[5.5]undecane scaffold have demonstrated the successful incorporation of various moieties, including phenyl, substituted phenyl (e.g., methylphenyl, bromophenyl), and thienyl groups. soton.ac.uk
The choice of reaction conditions—either using an acyl chloride with triethylamine or a carboxylic acid with a coupling agent like HBTU—allows for flexibility in synthesizing a library of N-aroyl and N-heteroaroyl derivatives. soton.ac.uk The electronic nature of the substituent on the aromatic ring can influence reaction rates but generally does not impede the formation of the desired amide product. This versatility enables fine-tuning of the molecular structure for specific applications.
The table below provides examples of aryl and heteroaryl moieties that have been successfully incorporated into similar diazaspiro[5.5]undecane structures using these acylation techniques. soton.ac.uk
| Aryl/Heteroaryl Moiety Source | Reaction Type | Incorporated Moiety |
|---|---|---|
| Benzoyl Chloride | Acyl Halide Acylation | Benzoyl |
| 2-Bromobenzoic Acid | Carboxylic Acid Coupling | 2-Bromobenzoyl |
| 3-Methylbenzoic Acid | Carboxylic Acid Coupling | 3-Methylbenzoyl |
| 4-Nitrobenzoyl Chloride | Acyl Halide Acylation | 4-Nitrobenzoyl |
| Thiophene-2-carbonyl chloride | Acyl Halide Acylation | Thiophene-2-carbonyl |
| 3-(Benzyloxy)benzoic Acid | Carboxylic Acid Coupling | 3-(Benzyloxy)benzoyl |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Molecular Understanding
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and energetics of molecules.
Density Functional Theory (DFT) for Reaction Pathway Prediction
DFT is a robust method for mapping out potential energy surfaces of chemical reactions, allowing for the prediction of the most favorable reaction pathways. researchgate.netresearchgate.net For 2-Benzyl-2,9-diazaspiro[5.5]undecane, DFT calculations can be employed to investigate various synthetic and metabolic reactions. By calculating the energies of reactants, transition states, and products, a comprehensive reaction profile can be constructed. researchgate.net This approach helps in understanding the kinetics and thermodynamics of transformations involving the diazaspiro core or the benzyl (B1604629) substituent. For instance, the susceptibility of the nitrogen atoms to alkylation or the benzyl group to oxidation can be theoretically assessed. These calculations provide insights into the regioselectivity and stereoselectivity of reactions, which is vital for designing efficient synthetic routes. mdpi.comnih.gov
Prediction of Spectroscopic Parameters and Conformational Energies
Quantum chemical methods are also invaluable for predicting spectroscopic properties, such as NMR and IR spectra. For this compound, theoretical calculations of chemical shifts and vibrational frequencies can aid in the interpretation of experimental data, confirming the compound's structure. Furthermore, these calculations can determine the relative energies of different conformers. The spirocyclic ring system and the flexible benzyl group allow the molecule to adopt various spatial arrangements. By mapping the conformational energy landscape, the most stable, low-energy conformers can be identified, which is crucial for understanding its binding to biological targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of molecular systems, offering insights into their behavior over time. rsc.org
Elucidation of Ligand-Receptor Binding Affinities (e.g., ΔGbind)
MD simulations are a powerful tool for estimating the binding free energy (ΔGbind) between a ligand and its receptor. nih.gov For this compound, if a biological target is identified, MD simulations can be used to model the protein-ligand complex in a simulated physiological environment. By running simulations over nanoseconds or longer, the stability of the complex can be assessed, and various computational techniques can be applied to calculate the binding affinity. This information is critical in evaluating the potential of the compound as a therapeutic agent.
Simulation of Protein-Ligand Interactions and Conformational Changes
MD simulations allow for the detailed observation of the interactions between a ligand and a protein at an atomic level. soton.ac.ukyoutube.com For the this compound-protein complex, these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that contribute to binding. soton.ac.uk The dynamic nature of these simulations also captures the conformational changes that may occur in both the ligand and the protein upon binding. youtube.com Understanding these dynamic processes is essential for a complete picture of the binding mechanism.
Molecular Docking Studies for Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com For this compound, docking studies can be performed against various protein targets to identify potential binding sites and to predict the binding mode. This method is instrumental in structure-activity relationship (SAR) studies, providing a rational basis for the design of new analogs with improved affinity and selectivity. soton.ac.uksoton.ac.uk The insights gained from docking can guide the synthesis of derivatives with modified substituents on the diazaspiro core or the benzyl ring to optimize interactions with the target protein.
Identification of Putative Molecular Interaction Sites (e.g., Enzyme Active Sites like NS5-methyltransferase)
Computational methods are instrumental in identifying the potential binding sites of a ligand on a biological target, such as an enzyme or receptor. For the diazaspiro[5.5]undecane scaffold, molecular docking simulations are a primary tool for exploring interactions within protein active sites. While specific studies on this compound targeting the flavivirus NS5-methyltransferase are not extensively documented, research on analogous structures provides a clear framework for how such investigations are conducted. nih.govnih.gov
For instance, computational studies on 3,9-diazaspiro[5.5]undecane derivatives have identified their binding site at the interface of the β3/α1 subunits of the γ-aminobutyric acid type A (GABA-A) receptor. soton.ac.uk This interface is a well-characterized binding pocket for antagonists. soton.ac.uk Molecular docking simulations place the spirocyclic core within this pocket, allowing researchers to hypothesize which amino acid residues are crucial for binding. soton.ac.uk Similarly, the 1,9-diazaspiro[5.5]undecane core has been computationally modeled to understand its interaction with orexin (B13118510) receptors (OX1R and OX2R), which are G-protein-coupled receptors involved in regulating sleep and metabolism. nih.gov These studies demonstrate the power of in silico approaches to pinpoint the precise location on a biological macromolecule where a compound like this compound might exert its effects.
The general workflow for identifying these interaction sites involves:
Target Identification: Selecting a protein of interest based on biological hypotheses.
Binding Site Prediction: Using algorithms to identify cavities on the protein surface that are suitable for ligand binding.
Molecular Docking: Simulating the placement of the ligand into the predicted binding site to calculate a binding score and determine the most likely conformation.
Prediction of Binding Modes and Key Interacting Residues
Beyond identifying the location of binding, molecular docking and molecular dynamics (MD) simulations predict the specific orientation (binding mode) of the ligand and the non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and binding affinity.
In studies of 3,9-diazaspiro[5.5]undecane analogs at the GABA-A receptor, docking simulations have revealed detailed binding modes. soton.ac.uk The models predicted that the spirocyclic benzamide (B126) moiety is a key pharmacophoric element, forming crucial interactions that compensate for the lack of a traditional acidic group found in many GABA-A receptor ligands. soton.ac.uk The simulations identified key interacting residues and the nature of their interactions, as detailed in the table below.
| Interacting Residue | Interaction Type | Predicted Role in Binding |
| Arginine (Arg) 67 | Hydrogen Bond | Stabilizes the amidic carbonyl group of the ligand. soton.ac.uk |
| Phenylalanine (Phe) 200 | π-π Stacking | Forms hydrophobic interactions with the aromatic ring of the ligand, enhancing binding affinity. soton.ac.uk |
| Arginine (Arg) 207 | Electrostatic Repulsion | Unfavorable interactions with positively charged ligand analogs, explaining lower potency. soton.ac.uk |
These predictions are vital for understanding the structural basis of activity. For this compound, a similar computational approach would predict how the benzyl group orients itself within a target's active site and which residues it interacts with, guiding further chemical modification to enhance potency and selectivity. mdpi.com
Computational Prediction of Chemical Reactivity and Selectivity
Computational quantum mechanics can predict the intrinsic chemical reactivity and selectivity of a molecule. Methods like Density Functional Theory (DFT) are used to calculate electronic structure properties, such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. These properties help identify the most reactive sites in a molecule.
For this compound, the nitrogen atoms of the diazaspiro core are expected to be the primary sites for nucleophilic and hydrogen-bonding interactions. An MEP map would likely show negative potential (electron-rich regions) localized around these nitrogen atoms, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. Conversely, the hydrogen atom on the secondary amine would exhibit a positive potential, marking it as a potential hydrogen bond donor.
Such computational analyses can predict:
Sites of Protonation: The most basic nitrogen atom.
Nucleophilicity: The likelihood of the nitrogen atoms participating in substitution reactions.
Metabolic Vulnerability: Identifying atoms (often C-H bonds) susceptible to enzymatic oxidation by cytochrome P450 enzymes.
While specific computational reactivity studies on this compound are not widely published, these standard computational techniques are routinely applied in drug discovery to forecast a compound's metabolic fate and potential for covalent modification of its target.
In Silico Tools for Rational Molecular Design
In silico tools are central to rational molecular design, enabling chemists to design, evaluate, and prioritize new molecules before undertaking costly and time-consuming synthesis. fums.ac.irnih.gov
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Computational methods are powerful tools for elucidating Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, build mathematical relationships between a set of molecular descriptors (e.g., size, lipophilicity, electronic properties) and observed activity. mdpi.com
For the diazaspiro[5.5]undecane scaffold, SAR studies have been crucial. Research on 1,9-diazaspiro[5.5]undecane-based orexin antagonists demonstrated how substitutions on the benzyl group and the spirocyclic core impact receptor affinity and selectivity. nih.gov For example, adding small methyl groups to the benzyl ring was found to increase inhibition of both OX1R and OX2R tenfold, although it also unfavorably increased lipophilicity. nih.gov Replacing the benzyl group with bicyclic aryl substituents maintained high inhibitory activity while favorably reducing lipophilicity. nih.gov
These insights, often rationalized through docking studies, allow for the computational design of new analogs with improved properties. A virtual library of this compound derivatives could be computationally screened to predict their activity, prioritizing the most promising candidates for synthesis. mdpi.com
Ligand Efficiency Metrics (e.g., LipE) in Molecular Optimization
During the lead optimization phase of drug discovery, it is crucial to improve a compound's potency without excessively increasing its size or lipophilicity, as these properties are often linked to poor pharmacokinetic profiles. Ligand efficiency (LE) metrics are computational tools used to assess the quality of a compound by normalizing its binding affinity for its size or other physicochemical properties. nih.govcore.ac.uk
These metrics help guide chemists in making efficient modifications to a molecular scaffold. core.ac.uk A review of 1,9-diazaspiro[5.5]undecane-based inhibitors for acetyl-CoA carboxylase (ACC) highlighted the use of Lipophilic Efficiency (LipE) to compare compounds. nih.gov While some modifications improved potency, they sometimes resulted in lower LipE values, indicating a less optimal balance between potency and lipophilicity. nih.gov
| Metric | Formula | Ideal Value | Purpose |
| Ligand Efficiency (LE) | 1.4(-logIC₅₀) / HAC | ≥ 0.3 | Measures the binding energy per heavy (non-hydrogen) atom. rgdscience.com |
| Lipophilic Ligand Efficiency (LLE or LipE) | pIC₅₀ - logP | 5 to 7 or greater | Measures the potency relative to the compound's lipophilicity. core.ac.uk |
| Binding Efficiency Index (BEI) | (pKd × 1000) / MW | Closer to 27 | Relates binding affinity to molecular weight. rgdscience.com |
Monitoring these metrics helps ensure that molecular optimization proceeds in a direction that increases the probability of developing a successful drug candidate. nih.govrgdscience.com
Computational Assessment of Molecular Characteristics for Chemical Space Exploration
Chemical space exploration involves designing and evaluating novel molecules that have not yet been synthesized. Computational tools are essential for this process, as they can predict the physicochemical and pharmacokinetic properties of virtual compounds, allowing researchers to navigate the vast landscape of possible molecules.
For a scaffold like this compound, thousands of virtual derivatives can be generated by adding different substituents at various positions. The properties of these virtual compounds can then be calculated in silico.
| Predicted Property | Value for 9-benzyl-2,9-diazaspiro[5.5]undecane | Significance |
| Molecular Formula | C₁₆H₂₄N₂ | Basic structural information. uni.lu |
| Monoisotopic Mass | 244.19395 Da | Used in mass spectrometry analysis. uni.lu |
| XlogP | 2.4 | A measure of lipophilicity, affecting solubility and permeability. uni.lu |
| Predicted CCS (Ų) | 161.7 ([M+H]⁺) | Collision Cross Section, related to molecular size and shape. uni.lu |
By filtering these virtual libraries based on desired property ranges (e.g., molecular weight < 500, XlogP < 5), researchers can prioritize a smaller, more manageable set of high-quality compounds for synthesis and testing. This approach significantly accelerates the discovery of new molecules with desirable characteristics. nih.gov
Research on Machine Learning Applications for this compound in Chemical Design is Not Publicly Available
Following a comprehensive review of scientific literature and computational chemistry databases, it has been determined that there is currently no publicly available research specifically detailing the application of machine learning in the chemical design and discovery of the compound This compound . While the broader field of computational chemistry and molecular modeling extensively utilizes machine learning for drug discovery and material science, specific, in-depth studies, including detailed research findings and data tables for this particular molecule, could not be located.
The initial search for information encompassed various machine learning techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, support vector machines (SVMs), and deep neural networks (DNNs) as they are applied to drug design. These methods are instrumental in predicting the biological activities and physicochemical properties of novel compounds, thereby accelerating the discovery of new therapeutic agents.
Further targeted searches were performed to find any computational studies or virtual screening efforts that may have included this compound or its close analogs. These inquiries also did not yield specific results that would allow for a detailed analysis as requested. The search was also broadened to the general class of diazaspiro[5.5]undecanes. While some studies on different isomers and derivatives of diazaspiro[5.5]undecane in various biological contexts were identified, none focused on the application of machine learning to the specific this compound structure.
Therefore, the construction of a detailed article focusing solely on the computational chemistry and machine learning applications for this compound, complete with data tables and in-depth research findings, is not possible based on the current body of public scientific literature.
Academic Research Applications and Chemical Context
Role as Essential Building Blocks in the Synthesis of Complex Organic Molecules
2-Benzyl-2,9-diazaspiro[5.5]undecane and its close derivatives are recognized as versatile small-molecule scaffolds and essential building blocks in the creation of more complex and biologically active molecules. cymitquimica.comcalpaclab.com Their rigid framework is a key advantage, allowing chemists to construct larger molecules with well-defined three-dimensional shapes. tandfonline.com This is particularly valuable in drug discovery, where the specific orientation of functional groups is critical for effective interaction with biological targets. bldpharm.com
One significant application is in the synthesis of glucopyranosyl-substituted indole-urea derivatives, which have been investigated as inhibitors for the sodium-glucose cotransporter (SGLT). Furthermore, related diazaspiro[5.5]undecane cores are used to synthesize a wide array of compounds with therapeutic potential, demonstrating the scaffold's broad utility. nih.govnih.gov For instance, a derivative, benzyl (B1604629) 2,9-diazaspiro[5.5]undecane-9-carboxylate, is classified as a "Protein Degrader Building Block," indicating its use in constructing molecules for targeted protein degradation, a cutting-edge area of chemical biology. calpaclab.com
Function as Reagents in Diverse Organic Chemical Reactions
While not a "reagent" in the classical sense of initiating a transformation (e.g., a Grignard reagent), this compound functions as a core structural component in multi-step synthetic sequences. Its primary role in organic reactions is to serve as a rigid scaffold onto which various functional groups and other cyclic systems can be appended. The two nitrogen atoms within the structure provide reactive sites for N-alkylation, acylation, and coupling reactions, allowing for the systematic elaboration of the core structure. soton.ac.uk
The synthesis of potent antagonists for the γ-aminobutyric acid type A receptor (GABAAR), for example, involves the acylation of the nitrogen atoms on a diazaspiro[5.5]undecane core. soton.ac.uk In these syntheses, the diazaspiro[5.5]undecane unit is not the primary reactive species but the foundational structure upon which the final, complex molecule is built.
Contribution to the Development of Novel and Efficient Synthetic Methodologies
The use of spirocyclic scaffolds like this compound has contributed to the evolution of synthetic strategies aimed at creating molecules with greater structural complexity and three-dimensionality. nih.govacs.org Traditional drug discovery has often focused on flat, aromatic molecules, but there is increasing interest in sp³-rich, non-planar structures that can form more specific interactions with biological targets. bldpharm.com
By providing a rigid, non-planar starting point, these scaffolds enable the development of synthetic routes that efficiently generate molecules with improved physicochemical properties, such as solubility and metabolic stability. bldpharm.comnih.gov The introduction of a spirocyclic core can replace flexible linkers in a molecule, locking it into a bioactive conformation and thereby increasing its potency and selectivity. bldpharm.comtandfonline.com This "scaffold-based" approach represents a modern and efficient methodology in medicinal chemistry, moving away from linear syntheses to more convergent and structurally guided strategies. nih.gov
Investigation of Spirocyclic Scaffolds for Molecular Interaction Studies
Spirocyclic scaffolds are exceptional tools in drug design because their rigid, three-dimensional nature allows for the precise positioning of functional groups to interact with biological targets like proteins and enzymes. tandfonline.comnih.govchembridge.com This defined conformation helps to reduce the entropic penalty upon binding, potentially leading to higher affinity and potency. acs.org The diazaspiro[5.5]undecane core is particularly useful for exploring molecular interactions due to its combination of a rigid carbon framework and strategically placed nitrogen atoms capable of forming key hydrogen bonds. nih.govsoton.ac.uk
Design and Synthesis of Molecular Probes for Chemical Biology Research
Molecular probes are small molecules used to study biological systems, often by binding to a specific target. ucsd.edumdpi.com The this compound scaffold is an attractive core for creating such probes. Its derivatives, such as benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, have been identified as building blocks for protein degraders. calpaclab.com These bifunctional molecules are sophisticated chemical probes that bring a target protein into proximity with the cell's degradation machinery, allowing researchers to study the function of that protein by observing the effects of its removal.
Exploration of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π, π-π Stacking)
The structure of this compound is well-suited for engaging in a variety of non-covalent interactions, which are critical for molecular recognition.
Hydrogen Bonding: The secondary amine (N-H) group and the tertiary nitrogen atom can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to how ligands bind to the active sites of enzymes and receptors. soton.ac.uk
π-π Stacking and Cation-π Interactions: The benzyl group, with its aromatic phenyl ring, can participate in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a protein's binding pocket. soton.ac.uk Furthermore, if one of the nitrogen atoms becomes protonated (cationic), it can form a favorable cation-π interaction with these same aromatic residues. uzh.ch
Hydrophobic Interactions: The cyclohexane (B81311) and piperidine (B6355638) rings provide a nonpolar surface area that can engage in hydrophobic interactions within a binding site.
Molecular modeling studies of related diazaspiro[5.5]undecane-based ligands have confirmed the importance of these interactions, showing, for example, electrostatic interactions and hydrogen bonds with specific amino acid residues like glutamic acid and tyrosine within a receptor binding site. soton.ac.uk
Studies on Interactions with Specific Molecular Targets (e.g., Enzymes) and Modulation of their Activity
Derivatives of the diazaspiro[5.5]undecane scaffold have been synthesized and evaluated against a wide range of biological targets, demonstrating the platform's versatility in generating potent and selective modulators of enzyme and receptor activity. nih.govnih.gov
Research has shown that compounds incorporating this scaffold can act as:
Receptor Antagonists: Derivatives have been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), neuropeptide Y (NPY) Y₅ receptor, orexin (B13118510) receptors (OX₁R/OX₂R), and neurokinin-1 (NK1) receptor. nih.gov
Enzyme Inhibitors: The scaffold has been used to create inhibitors of acetyl-CoA carboxylase (ACC), aldosterone (B195564) synthase, and soluble epoxide hydrolase (sEH). nih.govnih.gov More complex derivatives have shown inhibitory activity against kinases such as LLRK2 and MNK1/2. researchgate.net
GABAAR Modulators: A closely related isomer, the 3,9-diazaspiro[5.5]undecane scaffold, has been extensively used to develop potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. soton.ac.uknih.gov
The ability to modify the substituents on the spirocyclic core allows for the fine-tuning of activity and selectivity for these diverse targets.
Below is a table summarizing the biological activities of various molecules containing the diazaspiro[5.5]undecane core.
| Target | Scaffold Class | Observed Activity |
| Sodium-glucose cotransporter (SGLT) | 2,9-Diazaspiro[5.5]undecane | Inhibition |
| Melanin-concentrating hormone receptor 1 (MCH-R1) | 1,9-Diazaspiro[5.5]undecane | Antagonism nih.gov |
| Acetyl-CoA carboxylase (ACC1/ACC2) | 1,9-Diazaspiro[5.5]undecane | Inhibition nih.gov |
| Neurokinin-1 (NK1) Receptor | 1,9-Diazaspiro[5.5]undecane | Antagonism nih.gov |
| Orexin Receptors (OX₁R/OX₂R) | 1,9- and 2,9-Diazaspiro[5.5]undecane | Antagonism nih.gov |
| γ-Aminobutyric acid type A (GABA-A) Receptor | 3,9-Diazaspiro[5.5]undecane | Antagonism soton.ac.uknih.gov |
| Soluble Epoxide Hydrolase (sEH) | 1-Oxa-4,9-diazaspiro[5.5]undecane | Inhibition nih.gov |
| Glycoprotein IIb-IIIa | 3,9-Diazaspiro[5.5]undecane | Antagonism nih.gov |
| METTL3 | 1,4,9-Triazaspiro[5.5]undecane | Inhibition acs.org |
Comparative Chemical Studies with Diverse Spirocyclic Systems
The unique structural features of this compound, characterized by its spirocyclic core containing two nitrogen atoms and a benzyl group, invite comparative analysis with other spirocyclic systems. Such studies are crucial for understanding structure-activity relationships (SAR), optimizing physicochemical properties for various applications, and exploring novel synthetic strategies. This section delves into a comparative analysis of this compound with related spiro[5.5] and spiro[4.5] systems, other di- and triazaspiro compounds, and arene-fused diazaspiro derivatives.
Analysis of Spiro[5.5] vs. Spiro[4.5] Systems
The distinction between spiro[5.5] and spiro[4.5] systems lies in the size of the carbocyclic ring fused to the heterocyclic portion of the molecule. In the case of diazaspiro compounds, this seemingly subtle difference can significantly impact their conformational flexibility, lipophilicity, and ultimately, their biological activity.
Research into spiro[4.5]decanone-containing inhibitors of prolyl hydroxylase domain (PHD) enzymes has highlighted the utility of this scaffold in designing potent and selective inhibitors. rsc.org These compounds are being investigated for the treatment of anemia and ischemia-related diseases. rsc.org Similarly, studies on N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.5]decane-1,3-dione have revealed their potential as anticonvulsant agents. researchgate.net
While direct comparative studies between this compound and these specific spiro[4.5] systems are not extensively documented, general principles of medicinal chemistry suggest that the larger spiro[5.5] system imparts a different three-dimensional shape and conformational profile compared to the more compact spiro[4.5] scaffold. This can influence how the molecule interacts with biological targets. The synthesis of spiro[5.5]trienones and spiro[4.5]trienones has been achieved through electrophilic selenocyanogen (B1243902) cyclization and dearomative spirocyclization, indicating that similar synthetic strategies can be applied to both ring systems. nih.gov
A comparative analysis of key properties is presented below:
| Feature | Spiro[5.5] System (e.g., 2,9-diazaspiro[5.5]undecane) | Spiro[4.5] System (e.g., 2-azaspiro[4.5]decane) |
| Ring Size | Two six-membered rings | One six-membered and one five-membered ring |
| Conformational Flexibility | Generally more flexible due to the larger ring size | More rigid and compact |
| Lipophilicity | Can be influenced by the larger carbon framework | Generally lower lipophilicity compared to the corresponding spiro[5.5] system |
| Synthetic Accessibility | Can be synthesized through various cyclization strategies | Accessible through similar synthetic routes, often with different precursors |
| Therapeutic Applications | Explored as scaffolds for various CNS-active agents | Investigated as PHD inhibitors and anticonvulsants rsc.orgresearchgate.net |
Comparison with Other Di- and Triazaspiro Systems (e.g., 1,4,9-Triazaspiro[5.5]undecan-2-one)
Derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have demonstrated significant potential in the context of cancer therapy by modulating N6-methyladenosine (m6A) RNA modifications. acs.orguzh.chresearchgate.netnih.gov Medicinal chemistry campaigns focused on this scaffold have led to the development of inhibitors with nanomolar potency. acs.org These studies have revealed that the lactam moiety and the additional nitrogen atom play a crucial role in establishing key interactions within the METTL3 binding site. acs.org
In contrast, this compound lacks the carbonyl group and the third nitrogen atom present in the 1,4,9-triazaspiro[5.5]undecan-2-one system. This results in a less polar and more flexible scaffold. The benzyl group on one of the nitrogen atoms further increases its lipophilicity. These structural differences suggest that this compound would be explored for different biological targets, likely those with more hydrophobic binding pockets.
A comparative table of these two systems is provided below:
| Feature | This compound | 1,4,9-Triazaspiro[5.5]undecan-2-one |
| Number of Nitrogen Atoms | 2 | 3 |
| Presence of Carbonyl Group | No | Yes (Lactam) |
| Hydrogen Bonding Potential | One secondary amine (N-H donor) | One secondary amine and one amide (N-H donors), one carbonyl (acceptor) |
| Polarity | Lower | Higher |
| Primary Research Focus | Scaffolds for CNS agents | METTL3 inhibitors for oncology acs.orguzh.chresearchgate.netnih.gov |
Research on Arene-Fused Diazaspiro Systems
Fusing an aromatic ring to the diazaspiro[5.5]undecane core represents another important structural modification that significantly influences the compound's properties and biological activity. These arene-fused systems, often incorporating a carbonyl group at the 2-position, have been investigated for a variety of therapeutic applications. nih.gov
The fusion of an arene ring introduces a rigid, planar moiety to the otherwise flexible spirocyclic system. This can be advantageous for several reasons:
Enhanced Binding Affinity: The aromatic ring can participate in π-π stacking or hydrophobic interactions with the target protein, thereby increasing binding affinity.
Conformational Restriction: The rigid arene ring system reduces the conformational flexibility of the molecule, which can lead to higher selectivity for a specific biological target.
Modulation of Physicochemical Properties: The arene fusion affects the molecule's solubility, lipophilicity, and metabolic stability.
A review of 1,9-diazaspiro[5.5]undecanes highlights that the majority of the studied compounds include an arene ring fused at positions 4 and 5 of the diazaspiro core. nih.gov These compounds have shown potential for the treatment of obesity, pain, and various psychotic disorders. nih.gov For example, arene-fused 1,9-diazaspiro[5.5]undecanes have been developed as effective NK1 antagonists. nih.gov
Compared to the non-fused this compound, the arene-fused analogs present a more rigid and extended structure. The benzyl group in this compound provides a degree of aromatic character and conformational flexibility that is distinct from the fixed orientation of a fused arene ring.
The following table summarizes the key differences:
| Feature | This compound | Arene-Fused Diazaspiro[5.5]undecane |
| Aromatic System | Pendent benzyl group (flexible) | Fused aromatic ring (rigid) |
| Conformational Flexibility | Higher | Lower |
| Structural Rigidity | Lower | Higher |
| Potential Interactions | Hydrophobic interactions from the benzyl group | π-π stacking and hydrophobic interactions from the fused arene |
| Therapeutic Areas of Interest | General CNS applications | Obesity, pain, psychotic disorders, NK1 antagonism nih.gov |
Q & A
Q. What synthetic methodologies are effective for constructing the 2,9-diazaspiro[5.5]undecane core?
The spirocyclic core can be synthesized via ring-closing metathesis (RCM) using Grubbs catalysts, as demonstrated in the preparation of analogous 1,9-diazaspiro[5.5]undecane systems. Key steps include protecting group strategies (e.g., Boc for amines) and ruthenium catalyst optimization to minimize residue contamination . Alternative routes involve bromine-mediated cyclization under acidic conditions, though this may require careful control to avoid side reactions .
Q. How can stereochemical purity be ensured during synthesis?
Chiral resolution via enzymatic reduction (e.g., baker’s yeast for ketone intermediates) or asymmetric catalysis can achieve enantioselectivity. For example, in spiroacetal syntheses, ethyl (S)-(+)-lactate has been used as a chiral starting material to establish (2S,6R,8S) configurations . X-ray crystallography is critical for confirming stereochemistry post-synthesis .
Q. What analytical techniques are recommended for structural characterization?
- NMR : , , and 2D experiments (e.g., COSY, NOESY) to resolve spirocyclic ring conformations.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas.
- X-ray crystallography : For unambiguous determination of stereochemistry and bond angles .
- Chromatography : GC or HPLC with chiral columns for enantiopurity assessment .
Q. How can solubility and stability be optimized for in vitro assays?
Introducing hydrophilic substituents (e.g., pyridyl groups) or salt formation (e.g., hydrochloride salts) improves aqueous solubility. Stability studies under physiological pH (e.g., 7.4) and temperature (37°C) are essential. For example, trifluoromethyl groups enhance metabolic stability while maintaining lipophilicity .
Advanced Research Questions
Q. How do substituents at the 2- and 9-positions influence σ1 receptor affinity and selectivity?
Substituents at these positions modulate steric bulk and electronic effects. Halogens (e.g., Cl, F) at the benzyl group’s para position enhance σ1 binding, while ortho-trifluoromethyl groups reduce hERG channel inhibition. Heteroaryl groups (e.g., pyridyl) improve solubility without compromising target engagement. Structure-activity relationship (SAR) studies should combine molecular docking and in vitro binding assays .
Q. What strategies mitigate hERG inhibition in 2,9-diazaspiro[5.5]undecane derivatives?
Reducing basicity and polar surface area decreases hERG binding. For example, replacing tertiary amines with less basic groups (e.g., amides) or introducing steric hindrance near the nitrogen atoms reduces off-target effects. In vitro hERG patch-clamp assays are mandatory for validation .
Q. How can multi-target ligands (MTDLs) be designed using this scaffold?
The spirocyclic structure’s rigidity allows simultaneous engagement of σ1 receptors and opioid receptors. Dual activity is achieved by balancing substituent bulk (e.g., benzyl groups for σ1) and flexible side chains (e.g., ethylcarbamates for μ-opioid binding). Pharmacodynamic profiling using cell-based assays and in vivo pain models is critical .
Q. How should contradictory data on substituent effects be resolved?
Discrepancies in SAR (e.g., conflicting reports on para vs. ortho substituents) require systematic variation:
Q. What in vitro models are suitable for evaluating metabolic stability?
Q. How can crystallographic data inform lead optimization?
X-ray structures of protein-ligand complexes (e.g., σ1 receptor) reveal binding poses. For example, hydrophobic interactions with the benzyl group and hydrogen bonding with the diazaspiro nitrogen guide modifications to enhance affinity. Pair with mutagenesis studies to validate key residues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
